N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzothiazole derivatives are known for their wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in various applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, and more .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. For instance, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield . The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including 1H, 13C, UV, IR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- Researchers have synthesized various thiazole derivatives and screened them against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
- Investigating the compound’s interaction with viral proteins and its inhibitory effects on viral replication could be valuable .
- Further studies could focus on understanding the compound’s mechanism of action, cellular targets, and potential synergy with existing chemotherapeutic agents .
- Our compound could be evaluated for its ability to inhibit quorum sensing without acting as an antibiotic. Such inhibitors are valuable in combating bacterial infections .
Antimicrobial Activity
Antiviral Potential
Antitumor and Cytotoxic Properties
Quorum Sensing Inhibition
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
These molecules are investigated for their antibacterial activity, in isolation and in complex with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-10(2)22-12-8-6-11(7-9-12)16(21)20-17-19-15-13(18)4-3-5-14(15)23-17/h3-10H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTWKWIZGFFUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.